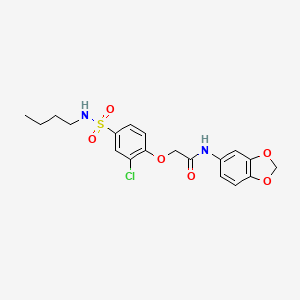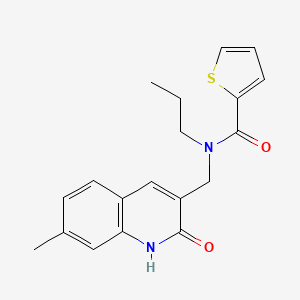
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide, also known as GMX1778, is a synthetic small molecule that has been studied extensively for its potential therapeutic applications in various diseases. This molecule belongs to the class of NAD+ biosynthesis inhibitors and has been shown to have promising effects in preclinical studies.
Mecanismo De Acción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a critical enzyme involved in the NAD+ biosynthesis pathway. NAD+ is an essential coenzyme that plays a critical role in cellular metabolism and energy production. By inhibiting NAMPT, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide reduces the levels of NAD+ in cells, leading to cell death in cancer cells and reducing inflammation in cardiovascular and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. The molecule has been shown to induce cell death in cancer cells, reduce inflammation in cardiovascular and neurodegenerative diseases, and improve glucose metabolism in type 2 diabetes. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been shown to improve the survival and function of neurons in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has several advantages and limitations for lab experiments. The molecule has been shown to have high potency and selectivity against NAMPT, making it an ideal tool for studying the NAD+ biosynthesis pathway. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has limited solubility in water, which can make it challenging to administer in vivo. Additionally, the molecule has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. One potential application is in the treatment of cancer, where N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has shown promising results in preclinical studies. Another potential application is in the treatment of cardiovascular and neurodegenerative diseases, where N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to reduce inflammation and improve neuronal survival and function. Additionally, further studies are needed to optimize the synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide to improve its solubility and half-life.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide involves the reaction of 2-hydroxy-7-methylquinoline with propylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. The molecule has been shown to inhibit the NAD+ biosynthesis pathway, which plays a critical role in cellular metabolism and energy production. By inhibiting this pathway, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to induce cell death in cancer cells and reduce inflammation in cardiovascular and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-8-21(19(23)17-5-4-9-24-17)12-15-11-14-7-6-13(2)10-16(14)20-18(15)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIDAXVBHPOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

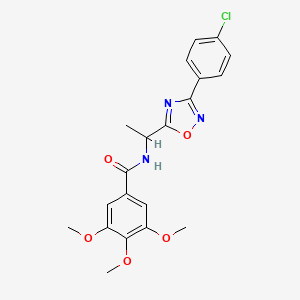
![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
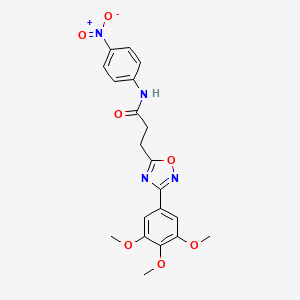
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)
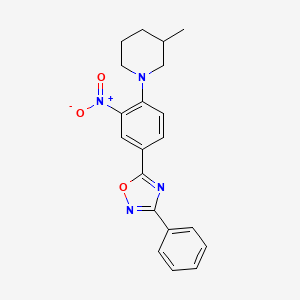
![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)
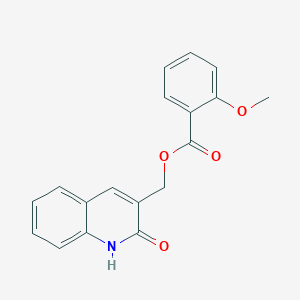
![4-(tert-butyl)-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693234.png)
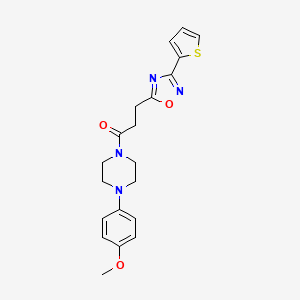
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
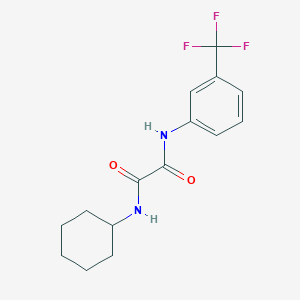
![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)
